molecular formula C22H18N4O6S2 B2553903 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide CAS No. 1321662-18-3

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Cat. No.: B2553903
CAS No.: 1321662-18-3
M. Wt: 498.53
InChI Key: PAUPSGIODSZQTH-QHHAFSJGSA-N
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Description

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a complex organic molecule that features a variety of functional groups, including benzodioxole, thiadiazole, and prop-2-enamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and thiadiazole intermediates with the prop-2-enamide moiety using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The benzodioxole and thiadiazole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The prop-2-enamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of quinones, while reduction of the prop-2-enamide moiety yields the corresponding amine.

Scientific Research Applications

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

    Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.

Comparison with Similar Compounds

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide: can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific applications and mechanisms of action, highlighting the unique properties of This compound .

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a complex organic molecule that exhibits significant biological activity. This article discusses its synthesis, biological properties, and potential therapeutic applications based on available literature.

1. Overview of the Compound

This compound incorporates several functional groups known for their biological activity:

  • Benzodioxole moiety : Associated with various pharmacological effects including antioxidant and antimicrobial activities.
  • Thiadiazole ring : Recognized for its broad spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

2. Synthesis of the Compound

The synthesis typically involves multi-step organic reactions that integrate the benzodioxole and thiadiazole structures. The following general steps can be outlined:

  • Formation of the benzodioxole unit : This is achieved through cyclization reactions involving catechol derivatives.
  • Thiadiazole synthesis : The thiadiazole ring can be synthesized using hydrazine derivatives and carboxylic acids.
  • Final coupling reaction : The two units are linked through a propene amide bond formation.

3.1 Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed inhibitory effects against various bacteria, including Staphylococcus epidermidis and Streptococcus haemolyticus . The interactions with bacterial proteins were confirmed through molecular docking studies.

3.2 Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer potential. Some compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the disruption of DNA synthesis or interference with cellular signaling pathways.

3.3 Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Thiadiazole derivatives are known to inhibit pro-inflammatory cytokines and reduce edema in animal models . This mechanism may be beneficial in treating conditions like arthritis or inflammatory bowel disease.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited higher efficacy than standard antibiotics .

CompoundGram-positive InhibitionGram-negative Inhibition
Thiadiazole AModerateWeak
Thiadiazole BStrongModerate
Thiadiazole CWeakStrong

Case Study 2: Anticancer Screening

In another investigation, a group of thiadiazole derivatives was screened for anticancer activity against breast cancer cell lines (MCF-7). Compounds showed IC50 values ranging from 10 to 30 µM, indicating promising cytotoxicity compared to control drugs .

5. Conclusion

The compound this compound demonstrates significant potential in various therapeutic areas due to its diverse biological activities. Continued research into its mechanisms of action and clinical applications will be essential for developing effective therapeutic agents based on this scaffold.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S2/c27-19(6-2-13-1-4-16-17(9-13)32-12-31-16)24-21-25-26-22(34-21)33-11-20(28)23-14-3-5-15-18(10-14)30-8-7-29-15/h1-6,9-10H,7-8,11-12H2,(H,23,28)(H,24,25,27)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUPSGIODSZQTH-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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